Cas no 1780918-72-0 (1-(1-azabicyclo[2.2.1]heptan-4-yl)-N-methylmethanamine)

1-(1-Azabicyclo[2.2.1]heptan-4-yl)-N-methylmethanamine is a bicyclic amine derivative featuring a rigid azabicyclo[2.2.1]heptane scaffold, which confers structural stability and potential selectivity in molecular interactions. The compound’s unique framework, combining a bridged bicyclic system with a secondary amine functionality, makes it a valuable intermediate in medicinal chemistry and pharmaceutical research. Its constrained geometry may enhance binding affinity in receptor-targeted applications, while the N-methyl substitution offers tunable physicochemical properties. This structure is particularly relevant for the development of chiral ligands, bioactive molecules, or probes for studying enzyme mechanisms. The compound’s synthetic versatility and stereochemical control further underscore its utility in advanced organic synthesis.
1-(1-azabicyclo[2.2.1]heptan-4-yl)-N-methylmethanamine structure
1780918-72-0 structure
Product Name:1-(1-azabicyclo[2.2.1]heptan-4-yl)-N-methylmethanamine
CAS No:1780918-72-0
MF:C8H16N2
MW:140.226041793823
CID:5253447
Update Time:2025-06-13

1-(1-azabicyclo[2.2.1]heptan-4-yl)-N-methylmethanamine Chemical and Physical Properties

Names and Identifiers

    • ({1-azabicyclo[2.2.1]heptan-4-yl}methyl)(methyl)amine
    • 1-(1-azabicyclo[2.2.1]heptan-4-yl)-N-methylmethanamine
    • Inchi: 1S/C8H16N2/c1-9-6-8-2-4-10(7-8)5-3-8/h9H,2-7H2,1H3
    • InChI Key: RQYZQWYERPKEHA-UHFFFAOYSA-N
    • SMILES: N12CCC(CNC)(CC1)C2

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 125
  • XLogP3: 0.2
  • Topological Polar Surface Area: 15.3

1-(1-azabicyclo[2.2.1]heptan-4-yl)-N-methylmethanamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-365869-0.05g
({1-azabicyclo[2.2.1]heptan-4-yl}methyl)(methyl)amine
1780918-72-0
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$1261.0 2023-03-02
Enamine
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Enamine
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Enamine
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Enamine
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Enamine
EN300-365869-5.0g
({1-azabicyclo[2.2.1]heptan-4-yl}methyl)(methyl)amine
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Enamine
EN300-365869-10.0g
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Additional information on 1-(1-azabicyclo[2.2.1]heptan-4-yl)-N-methylmethanamine

Research Brief on 1-(1-azabicyclo[2.2.1]heptan-4-yl)-N-methylmethanamine (CAS: 1780918-72-0)

1-(1-azabicyclo[2.2.1]heptan-4-yl)-N-methylmethanamine (CAS: 1780918-72-0) is a novel chemical compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This bicyclic amine derivative exhibits unique structural and pharmacological properties, making it a promising candidate for therapeutic applications. Recent studies have focused on its synthesis, mechanism of action, and potential use in treating neurological and psychiatric disorders.

The compound's structure, featuring an azabicyclo[2.2.1]heptane core, suggests high affinity for specific neurotransmitter receptors, particularly those involved in the cholinergic and dopaminergic systems. Preliminary in vitro and in vivo studies have demonstrated its potential as a modulator of these pathways, which are critical in conditions such as Alzheimer's disease, schizophrenia, and Parkinson's disease. Researchers have also explored its pharmacokinetic properties, including bioavailability and metabolic stability, to assess its suitability for clinical development.

One of the key findings from recent research is the compound's selective binding to muscarinic acetylcholine receptors (mAChRs), particularly the M1 and M4 subtypes. These receptors play a pivotal role in cognitive function and motor control, and their dysregulation is implicated in several neurodegenerative and psychiatric disorders. The compound's ability to modulate these receptors without significant off-target effects highlights its potential as a targeted therapeutic agent.

In addition to its receptor-binding properties, 1-(1-azabicyclo[2.2.1]heptan-4-yl)-N-methylmethanamine has shown promise in preclinical models of cognitive impairment. Studies in rodent models have reported improvements in memory and learning tasks, suggesting its potential application in treating cognitive deficits associated with Alzheimer's disease and other dementias. Furthermore, its favorable safety profile in these studies supports its advancement to further stages of drug development.

Despite these promising findings, challenges remain in optimizing the compound's pharmacokinetic and pharmacodynamic properties. Researchers are currently investigating structural modifications to enhance its blood-brain barrier penetration and reduce potential side effects. Collaborative efforts between academic institutions and pharmaceutical companies are underway to accelerate its translation from bench to bedside.

In conclusion, 1-(1-azabicyclo[2.2.1]heptan-4-yl)-N-methylmethanamine represents a promising candidate for the treatment of neurological and psychiatric disorders. Its unique pharmacological profile and early preclinical success warrant further investigation, including detailed mechanistic studies and clinical trials. As research progresses, this compound may offer new therapeutic options for patients with unmet medical needs in the field of neuropharmacology.

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